

# Spectroscopic Analysis of (4-Chlorothiophen-2-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (4-Chlorothiophen-2-yl)methanol

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This technical guide provides a detailed overview of the spectral data for **(4-Chlorothiophen-2-yl)methanol** (CAS No. 233280-30-3). Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and computed spectral information alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

## Compound Overview

**(4-Chlorothiophen-2-yl)methanol** is a substituted thiophene derivative with the molecular formula  $C_5H_5ClOS$  and a molecular weight of 148.61 g/mol <sup>[1]</sup> Its structure consists of a thiophene ring chlorinated at the 4-position and substituted with a hydroxymethyl group at the 2-position. This combination of a heterocyclic aromatic ring, a halogen, and a primary alcohol functional group results in a unique spectroscopic fingerprint.

## Predicted and Computed Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), typical Infrared (IR) absorption frequencies, and computed Mass Spectrometry (MS) data for **(4-Chlorothiophen-2-yl)methanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **(4-Chlorothiophen-2-yl)methanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.1	s	1H	Thiophene H-5
~6.9	s	1H	Thiophene H-3
~4.7	s	2H	-CH <sub>2</sub> OH
~2.5	br s	1H	-OH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **(4-Chlorothiophen-2-yl)methanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	Thiophene C-2
~128	Thiophene C-4
~125	Thiophene C-5
~122	Thiophene C-3
~60	-CH <sub>2</sub> OH

## Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for **(4-Chlorothiophen-2-yl)methanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Broad	O-H stretch (alcohol)
3150-3050	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
~1500-1400	Medium-Strong	C=C stretch (thiophene ring)
~1200-1000	Strong	C-O stretch (primary alcohol)
~800-700	Strong	C-Cl stretch

## Mass Spectrometry (MS)

The following mass spectrometry data is based on computed values for various adducts of **(4-Chlorothiophen-2-yl)methanol**.[\[2\]](#)

Table 4: Computed Mass-to-Charge Ratios (m/z) for **(4-Chlorothiophen-2-yl)methanol** Adducts

Adduct	Computed m/z
[M] <sup>+</sup>	147.97441
[M+H] <sup>+</sup>	148.98224
[M+Na] <sup>+</sup>	170.96418
[M-H] <sup>-</sup>	146.96768

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(4-Chlorothiophen-2-yl)methanol** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle  $30\text{--}45^\circ$ , acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle  $30\text{--}45^\circ$ , acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
  - Reference the spectrum to the deuterated solvent peak.

## IR Spectroscopy

- Sample Preparation:
  - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
  - Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or prepare a solution in a suitable solvent (e.g.,  $\text{CCl}_4$ ) and use a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure solvent.
  - Record the sample spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

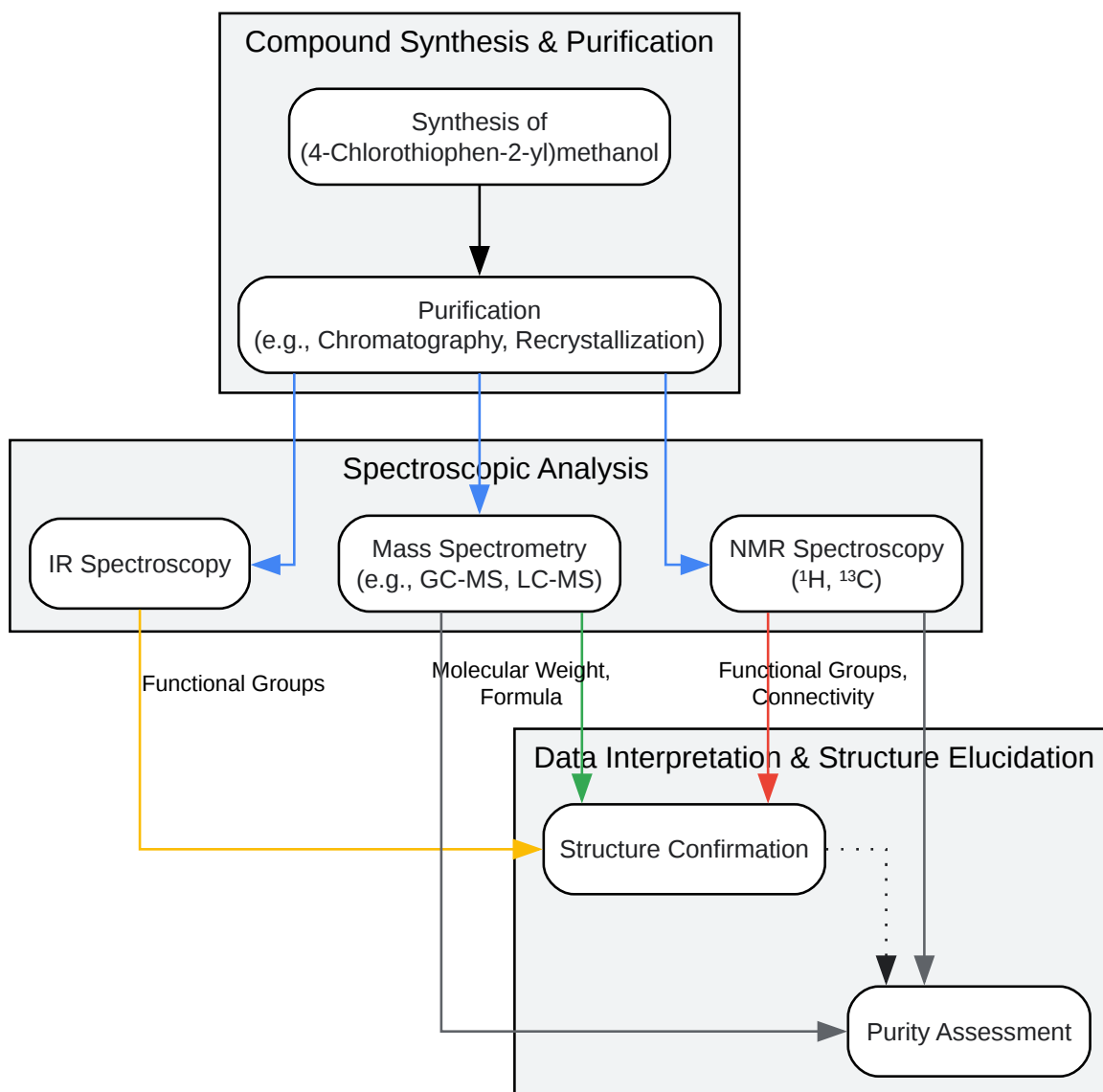
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

## Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** The detector records the abundance of each ion, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy (e.g., TOF, Orbitrap) is used to determine the elemental composition.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **(4-Chlorothiophen-2-yl)methanol**.



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Caption: Workflow for the spectroscopic characterization of **(4-Chlorothiophen-2-yl)methanol**.

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## References

- 1. (4-Chlorothiophen-2-yl)methanol | C<sub>5</sub>H<sub>5</sub>ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (4-chlorothiophen-2-yl)methanol (C<sub>5</sub>H<sub>5</sub>ClOS) [pubchemlite.lcsb.uni.lu]
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